DL-lanthionine

説明

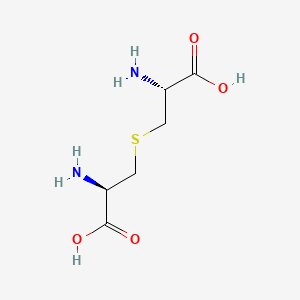

Structure

3D Structure

特性

IUPAC Name |

2-amino-3-(2-amino-2-carboxyethyl)sulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4S/c7-3(5(9)10)1-13-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPCPZJAHOETAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922-55-4 | |

| Record name | Lanthionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to DL-Lanthionine: Structure, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of DL-lanthionine, a non-proteinogenic amino acid characterized by a thioether linkage. It covers its chemical structure, physicochemical properties, biological roles, and detailed experimental protocols for its synthesis.

Chemical Structure and Properties of this compound

This compound, chemically known as (2R)-2-amino-3-[(2S)-2-amino-2-carboxyethyl]sulfanylpropanoic acid, is a thioether analog of cystine. It is composed of two alanine residues linked at their β-carbons by a single sulfur atom. The designation "DL" indicates that it is a racemic mixture of D- and L-stereoisomers. The structure also includes a meso form.

The chemical formula for lanthionine is C₆H₁₂N₂O₄S.[1] It was first isolated in 1941 from wool treated with sodium carbonate and was subsequently synthesized by the alkylation of cysteine with β-chloroalanine.[1]

Caption: Chemical structure of a lanthionine stereoisomer.

Quantitative Data

The physical and chemical properties of lanthionine isomers are summarized in the table below for easy comparison.

| Property | L-Lanthionine | This compound | meso-Lanthionine | Reference(s) |

| Molecular Formula | C₆H₁₂N₂O₄S | C₆H₁₂N₂O₄S | C₆H₁₂N₂O₄S | [1] |

| Molecular Weight | 208.24 g/mol | 208.24 g/mol | 208.24 g/mol | [1] |

| Melting Point (°C) | 295-296 (decomposes) | 286-292 (decomposes) | 304 (decomposes) | [1] |

| CAS Number | 922-55-4 | 3183-08-2 | 496-98-0 | |

| Appearance | Elongated hexagonal plates | Elongated hexagonal plates | Six-sided plates | |

| Solubility | Sparingly soluble in water; soluble in dilute acids and alkalies | Sparingly soluble in water; soluble in dilute acids and alkalies | Sparingly soluble in water; soluble in dilute acids and alkalies |

Biological Significance and Signaling Pathways

Lanthionine is found in a variety of natural sources, including human hair, lactalbumin, and feathers. It is a key structural component of lantibiotics, a class of ribosomally synthesized and post-translationally modified peptide antibiotics.

Lantibiotics and Antimicrobial Activity

Lantibiotics, such as nisin (a food preservative) and epidermin, contain lanthionine and methyllanthionine residues that form intramolecular thioether bridges. These bridges create a rigid, cyclic structure that is crucial for their antimicrobial activity. The specific stereochemistry of lanthionine (typically D,L) within these peptides is essential for their biological function; replacement with L,L-stereoisomers can lead to a complete loss of activity.

Mammalian Biosynthesis and Metabolism

In mammals, lanthionine is considered a non-proteinogenic amino acid formed as a byproduct of the transsulfuration pathway, which is responsible for cysteine and homocysteine metabolism. The enzyme cystathionine-β-synthase (CβS) can catalyze the condensation of two cysteine molecules to form lanthionine, releasing hydrogen sulfide (H₂S) in the process.

Lanthionine can be further metabolized in the brain by an aminotransferase to form lanthionine ketimine (LK). LK has been shown to possess neuroprotective, neuritigenic, and anti-inflammatory properties, suggesting a potential physiological role for lanthionine and its metabolites in the central nervous system.

Caption: Biosynthesis and metabolism of lanthionine in mammals.

Experimental Protocols

This section provides a detailed methodology for the chemical synthesis of this compound.

Synthesis of this compound via Alkylation of Cysteine with β-Chloroalanine

This protocol is based on the original synthesis method and involves the reaction of cysteine with β-chloroalanine under basic conditions.

Materials:

-

L-Cysteine hydrochloride monohydrate

-

β-Chloro-DL-alanine hydrochloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Ethanol

-

Diethyl ether

-

Deionized water

Procedure:

-

Preparation of Reactant Solutions:

-

Dissolve L-cysteine hydrochloride monohydrate in deionized water to a final concentration of 1 M.

-

In a separate flask, dissolve β-chloro-DL-alanine hydrochloride in deionized water to a final concentration of 1 M.

-

-

Reaction:

-

In a round-bottom flask equipped with a magnetic stirrer, combine equal molar amounts of the L-cysteine and β-chloro-DL-alanine solutions.

-

Cool the mixture in an ice bath.

-

Slowly add a 2 M solution of sodium hydroxide dropwise while stirring, maintaining the pH of the solution between 8 and 9. The reaction is exothermic, so slow addition is crucial.

-

After the addition of NaOH is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

-

Isolation and Purification:

-

After 24 hours, acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid. This will precipitate the crude this compound.

-

Collect the precipitate by vacuum filtration and wash it with cold deionized water, followed by a wash with cold ethanol and finally with diethyl ether to remove any unreacted starting materials and byproducts.

-

Recrystallize the crude product from hot water to obtain purified this compound.

-

-

Characterization:

-

The final product can be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity. Thin-Layer Chromatography (TLC) can be used to monitor the progress of the reaction.

-

Caption: Workflow for the chemical synthesis of this compound.

References

The Ubiquitous Thioether: A Technical Guide to the Natural Occurrence of Lanthionine in Organisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthionine, a non-proteinogenic amino acid characterized by a thioether bridge linking two alanine residues, is a fascinating molecule with a diverse and widespread natural occurrence. Initially identified as a component of wool treated with sodium carbonate, its presence is now confirmed across all domains of life, from bacteria and archaea to mammals, including humans.[1][2] This technical guide provides an in-depth exploration of the natural occurrence of lanthionine, its biosynthetic pathways, physiological roles, and the analytical methodologies used for its study. The unique structural properties conferred by the lanthionine bridge have significant implications for peptide stability and bioactivity, making it a molecule of considerable interest in drug development and biotechnology.

I. Occurrence of Lanthionine in Prokaryotes: Lanthipeptides

In bacteria and archaea, lanthionine is predominantly found as a key structural component of ribosomally synthesized and post-translationally modified peptides (RiPPs) known as lanthipeptides .[3][4][5] When these peptides exhibit antimicrobial activity, they are termed lantibiotics . The lanthionine and its methylated derivative, methyllanthionine, are formed through the post-translational modification of a precursor peptide, creating intramolecular thioether cross-links that result in polycyclic structures. These structural modifications are crucial for the biological activity and stability of the peptides.

Lanthipeptides are particularly abundant in the phylum Firmicutes . They are also found in other bacterial phyla, including Actinobacteria and Cyanobacteria. The discovery of lanthipeptides in marine cyanobacteria, such as Prochlorococcus, has highlighted the vast and largely untapped diversity of these molecules in marine environments. More recently, genomic and metabolic analyses have revealed the presence of lanthipeptide biosynthetic gene clusters in Archaea , specifically within the class Halobacteria, suggesting their involvement in antagonistic interactions within archaeal communities.

Quantitative Data on Lanthionine in Prokaryotes

Quantitative data on the absolute concentration of lanthionine within prokaryotic cells is not widely reported in the literature, as research has primarily focused on the structure and function of the lanthipeptides themselves. The amount of lanthionine is inherently linked to the expression levels of the specific lanthipeptide-encoding genes.

II. Occurrence of Lanthionine in Eukaryotes

In eukaryotes, lanthionine exists both as a free amino acid and as a post-translational modification in certain proteins.

Mammalian Systems

Free lanthionine is a natural metabolite in mammals, including humans. It is thought to be primarily formed as a byproduct of the transsulfuration pathway, catalyzed by the enzyme cystathionine-β-synthase (CβS). This pathway is crucial for sulfur amino acid metabolism.

A downstream metabolite of lanthionine, lanthionine ketimine (LK) , has been identified in the mammalian brain at concentrations of approximately 1-3 nmol/g of tissue . LK has garnered significant interest due to its demonstrated neuroprotective, neuritigenic, and anti-inflammatory properties.

Mammals also possess proteins homologous to the bacterial lanthionine synthetase C (LanC) enzymes, known as LanC-like proteins (LanCL1 and LanCL2). However, their primary role does not appear to be in the synthesis of lanthionine-containing peptides in a manner analogous to bacteria.

Lanthionine has also been identified as a uremic toxin , with significantly elevated levels observed in the serum of patients with chronic kidney disease. This accumulation is associated with adverse cardiovascular outcomes.

Keratinous Tissues

Lanthionine is a known component of various keratinous structures, where it is formed from the breakdown of disulfide bonds in cystine residues under certain conditions, such as heat and alkaline treatment. Its presence has been confirmed in:

-

Human Hair: Lanthionine has been identified in human hair, although its concentration can vary depending on factors like cosmetic treatments and environmental exposure.

-

Wool: As the source of its initial discovery, wool contains lanthionine, particularly after processing.

-

Feathers: Lanthionine is also found in feathers.

Quantitative Data on Lanthionine in Eukaryotes

| Sample Type | Organism | Analyte | Concentration | Reference(s) |

| Brain Tissue | Mammalian | Lanthionine Ketimine | 1-3 nmol/g tissue | |

| Serum (Hemodialysis Patients) | Human | Lanthionine | 0.33 ± 0.03 µmol/L | |

| Hair | Human | Homocysteine-keratin | 37 to 510 pmol/mg | |

| Wool | Sheep | Zinc (in wool fibers) | 85.56 - 98.39 mg/kg DM |

Note: Data on absolute lanthionine concentrations in keratinous tissues is highly variable and dependent on processing conditions. The data for hair refers to a related sulfur-containing amino acid, homocysteine, which is indicative of methionine demethylation.

III. Biosynthesis of Lanthionine

The formation of lanthionine occurs through distinct pathways in prokaryotes and eukaryotes.

Prokaryotic Lanthipeptide Biosynthesis

In prokaryotes, lanthionine is synthesized post-translationally on a precursor peptide (LanA). This process is catalyzed by a dedicated enzymatic machinery, and four classes of lanthipeptide synthetases have been identified.

-

Class I: Two separate enzymes, a dehydratase (LanB) and a cyclase (LanC), carry out the modification. LanB dehydrates serine and threonine residues to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively. LanC then catalyzes the stereospecific addition of a cysteine thiol to the dehydroamino acid, forming the thioether bridge.

-

Class II: A single bifunctional enzyme, LanM, performs both the dehydration and cyclization reactions.

-

Class III: A trifunctional enzyme, LanKC, which contains a kinase, a lyase, and a cyclase domain, is responsible for the modifications.

-

Class IV: Another trifunctional enzyme, LanL, with a similar domain architecture to LanKC, carries out the biosynthesis.

Overview of the four classes of lanthipeptide biosynthesis pathways.

Eukaryotic Lanthionine Biosynthesis

In mammals, free lanthionine is synthesized in the cytosol as a side reaction of the transsulfuration pathway. The enzyme cystathionine-β-synthase (CβS) can catalyze the condensation of two cysteine molecules to form lanthionine and hydrogen sulfide (H₂S).

Biosynthesis of free lanthionine and lanthionine ketimine in mammals.

IV. Experimental Protocols for Lanthionine Analysis

The detection and quantification of lanthionine, both in its free form and within peptides, requires specialized analytical techniques.

Sample Preparation Workflow for Lanthipeptide Analysis

General workflow for the analysis of lanthionine in lanthipeptides.

Detailed Methodologies

1. Acid Hydrolysis of Lanthionine-Containing Peptides/Proteins

-

Objective: To break down the peptide/protein into its constituent amino acids.

-

Protocol:

-

Accurately weigh approximately 0.1 mg of the purified peptide or protein sample into a hydrolysis tube.

-

Add 2 mL of 6 M hydrochloric acid (HCl).

-

Seal the tube under vacuum.

-

Incubate the sealed tube at 110-120°C for 24 hours.

-

After hydrolysis, cool the tube to room temperature and open it carefully.

-

Dry the hydrolysate under reduced pressure at 50-60°C using a rotary evaporator or a vacuum centrifuge.

-

Reconstitute the dried sample in a suitable solvent (e.g., double-distilled water or a buffer compatible with the subsequent analysis).

-

2. Chiral Analysis of Lanthionine using Marfey's Method

-

Objective: To determine the stereochemistry of the lanthionine residues.

-

Principle: The primary amino groups of the amino acids in the hydrolysate are derivatized with a chiral reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA or Marfey's reagent), to form diastereomers. These diastereomers can then be separated and quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Protocol:

-

To the reconstituted hydrolysate (e.g., 20 µL), add 40 µL of a 1% (w/v) solution of L-FDAA in acetone.

-

Add 8 µL of 1 M sodium bicarbonate (NaHCO₃) solution to initiate the derivatization reaction.

-

Heat the reaction mixture at 40°C for 1 hour with occasional shaking.

-

Cool the mixture to room temperature.

-

Quench the reaction by adding 4 µL of 2 N HCl.

-

Dilute the sample with a suitable solvent (e.g., 200 µL of methanol or 20% acetonitrile/0.1% formic acid) for LC-MS analysis.

-

Analyze the derivatized sample by RP-HPLC, monitoring the absorbance at 340 nm. Compare the retention times of the sample peaks with those of derivatized L- and D-amino acid standards to determine the stereochemistry.

-

3. Quantification of Lanthionine by LC-MS/MS

-

Objective: To accurately quantify the amount of lanthionine in a sample.

-

Protocol: A detailed protocol for LC-MS/MS analysis can vary depending on the instrument and the specific requirements of the study. However, a general procedure involves the following steps:

-

Sample Preparation: Prepare the sample as described above (hydrolysis and, if necessary, derivatization). For absolute quantification, spike the sample with a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C-labeled lanthionine).

-

Chromatographic Separation:

-

Inject the prepared sample onto a suitable HPLC column (e.g., a C18 or C8 column).

-

Use a gradient elution with a mobile phase consisting of two solvents (e.g., Solvent A: water with 0.1% formic acid; Solvent B: acetonitrile with 0.1% formic acid). The gradient is optimized to achieve good separation of lanthionine from other amino acids.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into the mass spectrometer.

-

Operate the mass spectrometer in a targeted mode, such as Multiple Reaction Monitoring (MRM), to specifically detect and quantify lanthionine and its internal standard. This involves selecting the precursor ion (the molecular ion of lanthionine) and one or more specific fragment ions.

-

-

Data Analysis:

-

Generate a calibration curve using a series of standards with known concentrations of lanthionine.

-

Quantify the lanthionine in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

-

V. Physiological Roles and Future Perspectives

The widespread occurrence of lanthionine underscores its biological significance. In prokaryotes, the lanthionine bridges in lanthipeptides are fundamental to their potent antimicrobial activities and their roles in cell-cell communication. The conformational constraint imposed by these bridges enhances receptor binding affinity and provides resistance to proteolytic degradation, making lanthipeptides attractive scaffolds for the development of novel therapeutics.

In mammals, the discovery of neuroprotective effects of lanthionine ketimine suggests a previously unrecognized role for lanthionine metabolism in the central nervous system. Further research into the physiological functions of free lanthionine and its metabolites is warranted. The association of elevated lanthionine levels with uremia and cardiovascular disease also highlights its potential as a biomarker and a therapeutic target.

The continued exploration of microbial genomes will undoubtedly reveal a greater diversity of lanthipeptides with novel structures and biological activities. The development of robust and high-throughput analytical methods for lanthionine detection and quantification will be crucial for advancing our understanding of this unique amino acid and for harnessing its potential in medicine and biotechnology.

References

- 1. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]

- 2. Lanthionine - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Genomic and metabolic analyses reveal antagonistic lanthipeptides in archaea - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the History and Discovery of Lanthionine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthionine, a non-proteinogenic amino acid characterized by a thioether bridge linking two alanine residues, plays a crucial role in the structure and function of a diverse class of bioactive peptides known as lantibiotics. First discovered in 1941, the unique structural properties of lanthionine have since garnered significant interest in the fields of biochemistry, natural product synthesis, and drug development. This technical guide provides a comprehensive overview of the history of lanthionine's discovery, its chemical and physical properties, detailed experimental protocols for its synthesis, and an in-depth look at its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with lanthionine and lanthionine-containing peptides.

History and Discovery

The discovery of lanthionine is credited to the work of M. J. Horn, D. B. Jones, and S. J. Ringel in 1941.[1][2] While studying the effects of alkaline treatment on wool, they isolated a novel sulfur-containing amino acid.[1] The name "lanthionine" was derived from the Latin word for wool, lana, and the Greek word for sulfur, theion, reflecting its origin and composition.[1] Their seminal work, published in the Journal of Biological Chemistry, laid the foundation for future research into this unusual amino acid.

Original Isolation Protocol from Wool (Horn, Jones, and Ringel, 1941)

Conceptual Experimental Workflow for the Isolation of Lanthionine from Wool:

Caption: Conceptual workflow for the original isolation of lanthionine.

Chemical Structure and Properties

Lanthionine is a thioether amino acid with the chemical formula (HOOC-CH(NH2)-CH2)2S.[1] It is structurally similar to cystine but contains a single sulfur atom in a thioether linkage instead of a disulfide bond. This structural difference imparts greater stability to lanthionine-containing peptides compared to their disulfide-bridged counterparts.

| Property | Value | Reference(s) |

| Chemical Formula | C6H12N2O4S | |

| Molar Mass | 208.24 g/mol | |

| Melting Point | 280-283 °C (decomposes) | |

| pKa1 (-COOH) | ~2.1 | |

| pKa2 (-NH3+) | ~8.9 | |

| pKa3 (-COOH) | ~9.5 | |

| Appearance | White crystalline solid |

Spectroscopic Data:

| Spectroscopy | Characteristic Peaks/Shifts |

| 1H NMR (D2O) | δ ~3.0-3.5 (m, -CH2-S-), ~4.0 (t, α-CH) |

| 13C NMR (D2O) | δ ~35 (-CH2-S-), ~55 (α-CH), ~175 (-COOH) |

| IR (KBr, cm-1) | ~3000-3200 (N-H stretch), ~2500-3000 (O-H stretch of COOH), ~1600 (N-H bend), ~1700 (C=O stretch) |

Synthesis of Lanthionine

Several chemical methods for the synthesis of lanthionine have been developed since its discovery. These methods are crucial for producing lanthionine for research purposes and for the synthesis of novel lanthionine-containing peptides.

Synthesis from Cysteine and β-Chloroalanine

One of the earliest and most straightforward methods for synthesizing lanthionine involves the reaction of cysteine with β-chloroalanine.

Experimental Protocol:

-

Preparation of β-Chloroalanine: β-Chloroalanine can be prepared from serine by treatment with thionyl chloride.

-

Reaction: Dissolve L-cysteine in a suitable aqueous buffer (e.g., sodium bicarbonate) to deprotonate the thiol group, forming the thiolate.

-

Add β-chloroalanine to the cysteine solution.

-

Stir the reaction mixture at room temperature for several hours to allow for the nucleophilic substitution reaction to proceed.

-

Purification: The resulting lanthionine can be purified from the reaction mixture by ion-exchange chromatography.

Caption: Synthesis of lanthionine from cysteine and β-chloroalanine.

Synthesis by Sulfur Extrusion from Cystine

A common method for the synthesis of lanthionine, particularly within a peptide sequence, is the desulfurization of a cystine residue. This method involves the removal of one sulfur atom from the disulfide bridge.

Experimental Protocol:

-

Starting Material: A peptide containing a disulfide bond (cystine).

-

Reagents: A phosphine-based reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), is commonly used.

-

Reaction Conditions: The reaction is typically carried out in an aqueous buffer at a slightly alkaline pH. The mixture is heated to facilitate the sulfur extrusion.

-

Purification: The resulting lanthionine-containing peptide is purified using standard techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Biosynthesis of Lanthionine-Containing Peptides (Lantibiotics)

In nature, lanthionine is a key structural component of lantibiotics, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs). The biosynthesis of the lanthionine bridges in these peptides is a multi-step enzymatic process. The most well-studied system is the biosynthesis of nisin, which involves the dehydratase NisB and the cyclase NisC.

The Biosynthetic Pathway:

-

Ribosomal Synthesis: A precursor peptide, containing a leader peptide and a core peptide, is synthesized by the ribosome.

-

Dehydration by NisB: The dehydratase enzyme, NisB, recognizes the leader peptide and catalyzes the dehydration of specific serine and threonine residues in the core peptide to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively. This process involves an unusual glutamylation of the serine/threonine hydroxyl group, followed by elimination of glutamate.

-

Cyclization by NisC: The cyclase enzyme, NisC, then catalyzes the stereospecific Michael-type addition of cysteine thiol groups to the dehydroamino acids, forming the characteristic thioether lanthionine (from Dha) and methyllanthionine (from Dhb) bridges. The active site of NisC contains a zinc ion that is crucial for catalysis.

-

Leader Peptide Cleavage: Finally, a protease cleaves off the leader peptide to yield the mature, biologically active lantibiotic.

Caption: Biosynthesis of lanthionine-containing peptides (lantibiotics).

Natural Occurrence and Quantitative Data

Lanthionine is not a component of proteins synthesized through the standard genetic code. However, it is found in various natural sources, primarily as a result of post-translational modifications or harsh chemical treatments of proteins.

| Source | Typical Context/Concentration | Reference(s) |

| Wool and Hair (Keratin) | Formed upon alkaline treatment. The concentration can vary depending on the treatment conditions. | |

| Lantibiotics (e.g., Nisin) | A key structural component, forming multiple intramolecular bridges. | |

| Food Proteins | Can be formed in foods subjected to high temperature and alkaline processing. | |

| Bacterial Cell Walls | A component of the peptidoglycan in some bacterial species. |

Conclusion

Since its discovery in 1941, lanthionine has evolved from a chemical curiosity found in treated wool to a key structural motif in a class of potent peptide antibiotics. The understanding of its chemical synthesis and biosynthesis has opened up avenues for the rational design and production of novel therapeutic agents. This technical guide has provided a comprehensive overview of the history, properties, synthesis, and biosynthesis of lanthionine, with the aim of equipping researchers with the foundational knowledge necessary to explore the full potential of this unique amino acid.

References

The Core of Lantibiotic Synthesis: An In-depth Technical Guide to Lanthionine Biosynthesis in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthipeptides, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), are characterized by the presence of the thioether amino acid lanthionine and its derivative, methyllanthionine. These structural motifs are crucial for the conformational stability and biological activity of many lanthipeptides, including the well-known antimicrobial lantibiotics such as nisin. The biosynthesis of lanthionine is a fascinating enzymatic process that has garnered significant attention for its potential in peptide engineering and the development of novel therapeutics. This technical guide provides a comprehensive overview of the core biosynthetic pathways of lanthionine in bacteria, detailing the enzymatic machinery, reaction mechanisms, and experimental protocols for studying these intricate systems.

The Fundamental Chemistry of Lanthionine Formation

The biosynthesis of lanthionine is a two-step post-translational modification process that occurs on a ribosomally synthesized precursor peptide, termed the LanA peptide. This precursor consists of an N-terminal leader peptide, which is essential for recognition by the biosynthetic enzymes, and a C-terminal core peptide, which undergoes modification.[1]

The two key enzymatic steps are:

-

Dehydration: Specific serine and threonine residues within the core peptide are dehydrated to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.[2]

-

Cyclization: A cysteine residue's thiol group performs a Michael-type addition to the dehydroamino acid, forming the characteristic thioether linkage of lanthionine or methyllanthionine.[3][4]

This process is catalyzed by distinct classes of enzymes, each with unique mechanisms for achieving these transformations.

Classification of Lanthionine Biosynthetic Pathways

Bacteria have evolved four distinct classes of enzymatic machinery to synthesize lanthionine, each with a different composition and mechanism of action.[5]

Class I Lanthipeptide Synthetases

The Class I system employs two separate enzymes for the modification of the precursor peptide.

-

LanB Dehydratase: This enzyme is responsible for the dehydration of serine and threonine residues. The mechanism involves the glutamylation of the hydroxyl group of serine or threonine by glutamyl-tRNAGlu, followed by the elimination of glutamate to form the dehydroamino acid.

-

LanC Cyclase: This zinc-dependent enzyme catalyzes the stereospecific addition of cysteine thiols to the dehydroamino acids, forming the lanthionine bridges. The zinc ion is believed to activate the cysteine thiol for nucleophilic attack.

A well-studied example of a Class I system is the biosynthesis of nisin, involving the dehydratase NisB and the cyclase NisC.

Class II Lanthipeptide Synthetases

In the Class II pathway, a single, large, bifunctional enzyme, known as a LanM synthetase, carries out both the dehydration and cyclization reactions. The LanM enzyme possesses two distinct domains: an N-terminal dehydratase domain and a C-terminal cyclase domain that is homologous to LanC. The dehydration mechanism of LanM enzymes involves the phosphorylation of serine and threonine residues by a kinase-like activity within the dehydratase domain, followed by the elimination of phosphate.

Class III and Class IV Lanthipeptide Synthetases

Class III (LanKC) and Class IV (LanL) synthetases are trifunctional enzymes that contain a phosphoserine/phosphothreonine lyase domain, a kinase domain, and a cyclase domain. Similar to Class II enzymes, they utilize phosphorylation to activate the serine and threonine residues for dehydration. The primary distinction between Class III and Class IV enzymes lies in their cyclase domains; LanKC enzymes lack the conserved zinc-binding motif found in LanC and the cyclase domains of LanL and LanM enzymes.

Genetic Organization and Regulation

The genes encoding the proteins involved in lanthionine biosynthesis are typically clustered together in what is known as a lan gene cluster. A representative example is the nisin gene cluster (nis), which includes:

-

nisA: The structural gene for the precursor peptide.

-

nisB and nisC: Genes for the modification enzymes.

-

nisT: A gene encoding an ABC transporter responsible for the export of the modified precursor peptide.

-

nisP: A gene for a protease that cleaves the leader peptide, releasing the mature, active lantibiotic.

-

nisR and nisK: Genes encoding a two-component regulatory system that controls the expression of the nis operon.

-

nisI, nisF, nisE, nisG: Immunity genes that protect the producing cell from its own antimicrobial product.

The NisRK Two-Component Regulatory System

The biosynthesis of nisin is tightly regulated by the NisK-NisR two-component system, which functions as a quorum-sensing mechanism.

-

NisK: A membrane-bound sensor histidine kinase that detects the presence of extracellular nisin.

-

NisR: A cytoplasmic response regulator.

Upon binding of nisin, NisK autophosphorylates and then transfers the phosphate group to NisR. Phosphorylated NisR acts as a transcriptional activator, binding to the promoters of the nisA and nisF operons, thereby upregulating nisin production and immunity.

NisRK two-component regulatory system for nisin biosynthesis.

Quantitative Analysis of Lanthionine Biosynthesis Enzymes

Quantitative kinetic data for lanthionine synthetases are essential for understanding their catalytic efficiency and substrate specificity. While comprehensive Michaelis-Menten constants for all classes are not fully available, studies on representative enzymes provide valuable insights.

| Enzyme System (Class) | Enzyme | Substrate | Kinetic Parameter | Value | Reference |

| Nisin (Class I) | NisB | Unmodified Prenisin (NisA) | KD | 1.05 ± 0.25 µM | |

| Dehydrated Prenisin | KD | 0.31 ± 0.07 µM | |||

| Fully Modified Prenisin | KD | 10.5 ± 1.7 µM | |||

| Prochlorosin (Class II) | ProcM | ProcA3.3 | Dehydration Rate (k1) | 4.8 min-1 | |

| Dehydration Rate (k3) | 1.7 min-1 | ||||

| Pneumolancidin (Class III) | PneKC | ATP | Km | 0.25 mM | |

| GTP | Km | 0.14 mM | |||

| ATP | kcat | 0.35 s-1 | |||

| GTP | kcat | 0.58 s-1 |

Experimental Protocols

Heterologous Expression and Purification of His-tagged Lanthionine Synthetases

This protocol describes a general method for the expression and purification of His-tagged lanthionine synthetases (e.g., NisB, NisC, LanM) in E. coli.

Materials:

-

E. coli BL21(DE3) cells

-

Expression vector (e.g., pET or pRSFDuet) containing the gene of interest with an N- or C-terminal His6-tag

-

LB medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

-

Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

-

Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

-

Ni-NTA agarose resin

-

Lysozyme, DNase I

Procedure:

-

Transform E. coli BL21(DE3) with the expression plasmid and plate on LB agar with the appropriate antibiotic.

-

Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 4-6 hours at 30°C or overnight at 18°C.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

-

Add lysozyme to 1 mg/mL and incubate on ice for 30 minutes.

-

Sonicate the cell suspension on ice to complete lysis.

-

Add DNase I to 10 µg/mL and incubate on ice for 15 minutes.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

Add the cleared lysate to a column containing 2 mL of pre-equilibrated Ni-NTA resin.

-

Incubate for 1 hour at 4°C with gentle rocking.

-

Wash the resin with 10 column volumes of Wash Buffer.

-

Elute the protein with 5 column volumes of Elution Buffer, collecting 1 mL fractions.

-

Analyze the fractions by SDS-PAGE to identify those containing the purified protein.

-

Pool the pure fractions and dialyze against a suitable storage buffer.

In Vitro Reconstitution of Class I Lanthionine Biosynthesis (Nisin System)

This protocol outlines the in vitro reconstitution of nisin precursor peptide (NisA) modification by NisB and NisC.

Materials:

-

Purified His6-NisA, His6-NisB, and His6-NisC

-

Reaction Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2)

-

ATP solution (100 mM)

-

L-glutamate solution (1 M)

-

E. coli ribosomal/membrane fraction (prepared as described in the literature)

-

N-ethylmaleimide (NEM) solution (100 mM in DMSO)

-

Trifluoroacetic acid (TFA)

Procedure:

Step 1: Dehydration Reaction (NisB)

-

In a microcentrifuge tube, combine the following:

-

His6-NisA (to a final concentration of 200 µM)

-

His6-NisB (to a final concentration of 5 µM)

-

Reaction Buffer

-

ATP (to a final concentration of 5 mM)

-

L-glutamate (to a final concentration of 175 mM)

-

E. coli ribosomal/membrane fraction (10 µL)

-

-

Incubate the reaction at 30°C for 4-6 hours.

-

The product of this reaction is dehydrated NisA.

Step 2: Cyclization Reaction (NisC)

-

To the dehydrated NisA from Step 1, add purified His6-NisC to a final concentration of 5 µM.

-

Incubate at 30°C for 2-4 hours.

Step 3: Analysis by MALDI-TOF Mass Spectrometry

-

Quench the reaction by adding TFA to a final concentration of 0.1%.

-

To a separate aliquot of the reaction mixture, add NEM solution to a final concentration of 10 mM to alkylate any free cysteine thiols. Incubate for 30 minutes at room temperature. This allows for the differentiation between cyclized and uncyclized peptides by mass spectrometry.

-

Desalt the samples using a C18 ZipTip.

-

Analyze the samples by MALDI-TOF mass spectrometry to observe the mass changes corresponding to dehydration (-18 Da per dehydration) and to confirm cyclization (no mass change upon NEM treatment for cyclized cysteines).

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. In vitro Reconstitution and Substrate Specificity of a Lantibiotic Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanistic Understanding of Lanthipeptide Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Stereochemistry of Lanthionine and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthionine, a non-proteinogenic thioether amino acid, is a cornerstone of a unique class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known as lanthipeptides. The presence of lanthionine and its methylated derivative, methyllanthionine, introduces thioether cross-links that impart significant conformational rigidity, proteolytic stability, and potent biological activities to these peptides. The stereochemistry of these cross-links is not uniform and plays a critical role in the three-dimensional structure and, consequently, the biological function of lanthipeptides. This technical guide provides a comprehensive overview of the stereochemistry of lanthionine, detailing the structure of its isomers, summarizing key quantitative data, outlining experimental protocols for its analysis, and illustrating the fundamental relationships and biosynthetic pathways.

Introduction to Lanthionine Stereochemistry

Lanthionine is structurally analogous to cystine but contains a single sulfur atom forming a thioether bridge, in contrast to cystine's disulfide bond. It is composed of two alanine residues linked at their β-carbons via this thioether linkage. The molecule possesses two chiral centers at the α-carbon of each alanine residue. This gives rise to three possible stereoisomers: two enantiomers and a meso compound.

The stereochemical diversity of lanthionine is a key feature in the structure and function of lantibiotics, a class of lanthipeptides with potent antimicrobial properties. The specific arrangement of the chiral centers in the lanthionine bridges dictates the overall topology of the peptide, which is crucial for its interaction with biological targets.

The Stereoisomers of Lanthionine

The stereoisomers of lanthionine are defined by the configuration at the two α-carbons. The common nomenclature found in the literature is as follows:

-

(2S,6R)-Lanthionine (L,D-Lanthionine or dl-Lan): This diastereomer is frequently found in many well-characterized lantibiotics such as nisin.[1]

-

(2R,6R)-Lanthionine (D,D-Lanthionine or ll-Lan): This isomer has been identified in a number of lantibiotics, including cytolysin and haloduracin, highlighting that not all lanthionine bridges share the same stereochemistry.[1]

-

meso-Lanthionine ((2R,6S)- or (2S,6R)-Lanthionine): This achiral diastereomer possesses a plane of symmetry and is therefore optically inactive. It is a key constituent of some bacterial peptidoglycans.

The relationship between these stereoisomers is crucial for understanding their properties and synthesis. (2S,6R)-Lanthionine and (2R,6S)-Lanthionine are enantiomers of each other. meso-Lanthionine is a diastereomer of both the (2S,6R) and (2R,6S) forms.

Mandatory Visualization: Stereoisomer Relationships

Caption: Relationship between the stereoisomers of lanthionine.

Quantitative Data of Lanthionine Isomers

The distinct stereochemistry of lanthionine isomers leads to differences in their physical properties. While enantiomers share identical physical properties such as melting point and solubility, they differ in their interaction with plane-polarized light. Diastereomers, like meso-lanthionine and the chiral isomers, have distinct physical properties.

| Property | (2S,6R)-Lanthionine | (2R,6R)-Lanthionine | meso-Lanthionine |

| Molecular Formula | C₆H₁₂N₂O₄S | C₆H₁₂N₂O₄S | C₆H₁₂N₂O₄S |

| Molar Mass | 208.24 g/mol | 208.24 g/mol | 208.24 g/mol |

| Melting Point | 280-283 °C (decomposition) | 280-283 °C (decomposition) | ~283 °C (decomposition) |

| Specific Optical Rotation ([α]D) | Value not consistently reported; expected to be equal in magnitude and opposite in sign to the (2R,6S) enantiomer. | Value not consistently reported in literature. | 0° (achiral) |

| CAS Number | 922-55-4 (for L-Lanthionine) | Not clearly defined | 922-56-5 |

Experimental Protocols

The synthesis and stereochemical determination of lanthionine are critical for the study of lanthipeptides and for the development of synthetic analogues.

General Synthesis of Lanthionine

A variety of synthetic routes to lanthionine have been developed since its discovery. These methods often involve the formation of the thioether bond by reacting a cysteine derivative with a modified serine or alanine derivative.

Example Protocol: Synthesis via Ring Opening of a Serine β-Lactone

This method provides good stereochemical control.

-

Preparation of Protected Serine β-Lactone: Start with an N-protected serine (e.g., Boc-Ser-OH). The β-lactone is formed through activation of the carboxyl group and intramolecular cyclization, often mediated by a reagent like Mitsunobu reagents.

-

Preparation of Cysteine Thiolate: A protected cysteine derivative (e.g., N-Boc-Cys-OMe) is treated with a mild base to generate the thiolate nucleophile in situ.

-

Nucleophilic Ring Opening: The cysteine thiolate is added to the serine β-lactone. The reaction proceeds via an SN2 mechanism, with the thiolate attacking the β-carbon of the lactone, leading to the opening of the ring and formation of the thioether bond. The stereochemistry at the β-carbon of the serine is inverted during this step.

-

Deprotection: The protecting groups on the amino and carboxyl functionalities are removed using appropriate reagents (e.g., trifluoroacetic acid for Boc groups, saponification for methyl esters) to yield the desired lanthionine isomer.

Stereochemical Determination by Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This is a common and powerful method to determine the stereochemistry of lanthionine residues within a peptide.

-

Peptide Hydrolysis: The lanthipeptide is completely hydrolyzed to its constituent amino acids by heating in 6 M HCl at approximately 110°C for 18-24 hours.

-

Derivatization: The amino acid hydrolysate is derivatized to make the lanthionine isomers volatile and suitable for GC analysis. A common two-step derivatization is:

-

Esterification: The carboxyl groups are esterified, for example, by heating with isopropanol and acetyl chloride.

-

Acylation: The amino groups are acylated using an acylating agent such as trifluoroacetic anhydride (TFAA).

-

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a chiral stationary phase column (e.g., Chirasil-Val). The different stereoisomers will have different retention times on the chiral column, allowing for their separation and identification. The separated isomers are then detected by a mass spectrometer.

-

Comparison with Standards: The retention times of the lanthionine isomers from the sample are compared with those of authentic, synthetically prepared standards of the different lanthionine stereoisomers that have been derivatized in the same manner.

Biosynthesis of Lanthionine in Lantibiotics

In nature, lanthionine rings are not formed by standard ribosomal protein synthesis. Instead, they are installed post-translationally by a dedicated enzymatic machinery. The biosynthesis is a key process that determines the final structure and activity of the lantibiotic.

Mandatory Visualization: Lanthionine Biosynthesis Workflow

Caption: General workflow for the biosynthesis of lanthionine-containing peptides (lantibiotics).

The biosynthesis generally involves two key steps catalyzed by lanthipeptide synthetases (LanB/LanC or LanM enzymes):

-

Dehydration: Specific serine and threonine residues in the core region of a ribosomally synthesized precursor peptide are dehydrated to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.

-

Cyclization: The thiol groups of cysteine residues then undergo a stereospecific intramolecular Michael-type addition to the dehydroamino acids, forming the characteristic thioether lanthionine and methyllanthionine bridges. The stereochemical outcome of this reaction (dl- or ll-lanthionine) is controlled by the cyclase enzyme.

Following these modifications, a leader peptide, which guides the precursor through the enzymatic machinery, is cleaved off to release the mature and active lantibiotic.

Conclusion

The stereochemistry of lanthionine is a fundamentally important aspect of its chemistry and biology. The existence of multiple stereoisomers, which are differentially incorporated into natural products, underscores the sophisticated enzymatic control over their formation. For researchers in drug development, a thorough understanding of lanthionine stereochemistry is essential for the rational design and synthesis of novel lanthipeptide analogues with enhanced stability and therapeutic activity. The methodologies outlined in this guide provide a framework for the synthesis and characterization of these complex and fascinating molecules.

References

The Enigmatic Role of DL-Lanthionine: From Microbial Warfare to Mammalian Neuroprotection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Lanthionine, a non-proteinogenic amino acid characterized by a thioether bridge linking two alanine residues, occupies a fascinating and dualistic position in biology. In the microbial world, it is the cornerstone of a class of potent peptide antibiotics known as lantibiotics, providing them with the structural rigidity essential for their antimicrobial activity. Conversely, in mammals, lanthionine and its metabolites, particularly lanthionine ketimine, are emerging as key players in central nervous system homeostasis, exhibiting neurotrophic and neuroprotective properties. This technical guide provides a comprehensive overview of the biological roles and functions of this compound, detailing its biosynthesis, metabolic pathways, and therapeutic potential. It is intended to serve as a foundational resource for researchers and professionals in drug development, offering a synthesis of current knowledge, quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Introduction

Lanthionine is a monosulfide analogue of cystine, where a thioether linkage replaces the disulfide bond. This seemingly subtle structural difference imparts significant chemical stability and conformational constraint. While initially identified as a component of wool and hair, the biological significance of lanthionine has been increasingly recognized in two primary contexts: as a critical structural motif in ribosomally synthesized and post-translationally modified peptides (RiPPs) in bacteria, and as an endogenous metabolite in the mammalian brain. The D- and L- stereoisomers of lanthionine contribute to the structural diversity and biological specificity of the molecules in which they are found. This guide will delve into the multifaceted roles of this compound, exploring its synthesis, function, and potential applications in medicine.

Lanthionine in the Microbial World: The Lantibiotic Arsenal

In bacteria, lanthionine and its derivative, methyllanthionine, are the defining features of lanthipeptides, a class of peptide antibiotics often referred to as lantibiotics.[1][2][3] These molecules are synthesized on the ribosome as precursor peptides and undergo extensive post-translational modifications to introduce the characteristic thioether bridges.[1] These bridges create a series of intramolecular rings that lock the peptide into a specific, biologically active conformation, which is crucial for their antimicrobial efficacy.[4]

Biosynthesis of Lanthipeptides

The biosynthesis of lanthipeptides is a well-orchestrated enzymatic cascade. While there are several classes of lanthipeptide synthetases, the general pathway involves a precursor peptide composed of an N-terminal leader peptide and a C-terminal core peptide. The leader peptide acts as a recognition motif for the modifying enzymes, guiding them to the core peptide where the modifications occur.

The formation of lanthionine bridges proceeds through two key steps:

-

Dehydration: Specific serine and threonine residues within the core peptide are dehydrated by a dehydratase enzyme (e.g., LanB in Class I systems) to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.

-

Cyclization: A cyclase enzyme (e.g., LanC in Class I systems) then catalyzes the stereospecific Michael-type addition of the thiol group of a cysteine residue to the dehydroamino acid, forming the lanthionine or methyllanthionine bridge.

Following these modifications, the leader peptide is cleaved by a peptidase to release the mature, active lantibiotic.

References

Lanthionine: A Comprehensive Technical Guide to a Nonproteinogenic Amino Acid with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthionine is a nonproteinogenic amino acid characterized by a thioether bond linking two alanine residues.[1] First isolated from sodium carbonate-treated wool in 1941, its name is derived from the Latin lana (wool) and the Greek theîon (sulfur).[1] While not incorporated into proteins via ribosomal synthesis, lanthionine is a crucial structural component of lantibiotics, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with potent antimicrobial properties.[1][2] This unique structural feature imparts significant conformational constraints and stability to these peptides, making lanthionine and its derivatives subjects of intense research in drug development.[3] Beyond its role in antibiotics, lanthionine has been identified in various biological contexts, from human hair and brain tissue to being implicated as a potential uremic toxin in chronic kidney disease. This guide provides an in-depth technical overview of lanthionine, covering its core properties, biosynthesis, biological significance, and the experimental methodologies used to study and synthesize this intriguing amino acid.

Core Concepts

Structure and Physicochemical Properties

Lanthionine (C₆H₁₂N₂O₄S) is a sulfur-containing amino acid with a molecular weight of approximately 208.24 g/mol . The thioether linkage connects the β-carbons of two alanine moieties. This structure results in two chiral centers, leading to different stereoisomers, with the meso-lanthionine being a key constituent in some bacterial peptidoglycans.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂N₂O₄S | |

| Molar Mass | 208.24 g/mol | |

| Melting Point | 302°C (decomposition) | |

| Water Solubility | 1.498 g/L (at 25°C) | |

| pKa₁ (α-COOH) | ~1.75 | |

| pKa₂ (α-NH₃⁺) | ~9.2 | |

| Appearance | White to gray or brown solid |

Natural Occurrence

Lanthionine is found in a variety of biological systems:

-

Lantibiotics: As the defining feature of this class of peptide antibiotics, lanthionine and its methylated derivative, methyllanthionine, form the characteristic thioether bridges. Nisin, a well-known food preservative, is a prime example of a lanthionine-containing peptide.

-

Bacterial Cell Walls: Lanthionine is a component of the peptidoglycan in some bacteria, such as Fusobacterium species.

-

Mammalian Tissues: It has been isolated from human hair, lactalbumin, and feathers. Lanthionine and its metabolite, lanthionine ketimine, are also present in the mammalian brain, suggesting potential physiological roles.

-

Uremic Conditions: Elevated levels of lanthionine have been detected in the blood of patients with chronic kidney failure, leading to its classification as a potential uremic toxin.

Biosynthesis and Biological Pathways

The formation of lanthionine in biological systems occurs through distinct enzymatic pathways.

Lanthionine Biosynthesis in Lantibiotics

In bacteria, the biosynthesis of lanthionine-containing peptides is a post-translational modification process involving a series of enzymatic steps. This process is best characterized in the production of lantibiotics like nisin. The key enzymes involved are:

-

Dehydratases (LanB or LanM): These enzymes dehydrate serine and threonine residues within a precursor peptide (LanA) to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.

-

Cyclases (LanC or LanM): These enzymes catalyze the stereospecific Michael addition of a cysteine thiol to the dehydroamino acid, forming the characteristic lanthionine or methyllanthionine thioether bridge.

The biosynthesis is a highly regulated and complex process that ensures the correct formation of the polycyclic structure essential for the lantibiotic's biological activity.

References

An In-depth Technical Guide to the Physical and Chemical Properties of DL-Lanthionine

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Lanthionine is a non-proteinogenic amino acid characterized by a thioether linkage between two alanine residues. This unique structural feature imparts specific chemical and biological properties that are of growing interest in various scientific fields. Historically isolated from wool, lanthionine and its derivatives are now recognized as key components of lantibiotics, a class of potent antimicrobial peptides. Furthermore, emerging research has implicated this compound as a potential uremic toxin, playing a role in the pathophysiology of chronic kidney disease through its interaction with hydrogen sulfide (H₂S) signaling pathways. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its biological significance.

Physical Properties

The physical characteristics of this compound are fundamental to its handling, analysis, and formulation. A summary of these properties is presented in the tables below.

General and Thermal Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂N₂O₄S | [1] |

| Molecular Weight | 208.24 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 302 °C (decomposition) | [1] |

| Note: Other sources report charring at 240°C and decomposition between 286-292°C. |

Solubility

| Solvent | Solubility | Temperature (°C) | Source(s) |

| Water | Sparingly soluble (1.498 g/L for L-isomer) | 25 | [1] |

| 1 M HCl | Soluble | Not Specified | |

| Ethanol | Insoluble | Not Specified | |

| Ether | Insoluble | Not Specified | |

| Chloroform | Insoluble | Not Specified | |

| Acetone | Insoluble | Not Specified |

Chemical and Spectroscopic Properties

The chemical identity and structure of this compound have been elucidated through various spectroscopic techniques.

Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 3183-08-2 | |

| IUPAC Name | (2R)-2-amino-3-[[(2S)-2-amino-2-carboxyethyl]sulfanyl]propanoic acid | |

| InChI Key | DWPCPZJAHOETAG-IMJSIDKUSA-N | |

| SMILES | C(--INVALID-LINK--N)SC--INVALID-LINK--N |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted chemical shifts from the Human Metabolome Database. Experimental spectra may vary based on solvent and pH.

¹H NMR (600 MHz, D₂O)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 3.95 | dd | α-H |

| 3.32 | dd | β-H |

| 3.09 | dd | β'-H |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| 173.71 | C=O |

| 53.99 | α-C |

| 50.29 | α'-C |

| 37.89 | β-C |

| 30.69 | β'-C |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | N-H Stretch | Amino group (zwitterion) |

| 3000-2850 | C-H Stretch | Aliphatic |

| ~1630-1550 | N-H Bend | Amino group |

| ~1580-1480 | C=O Stretch | Carboxylate (asymmetric) |

| ~1410 | C=O Stretch | Carboxylate (symmetric) |

| ~1100 | C-N Stretch | Amino group |

| ~700-600 | C-S Stretch | Thioether |

Mass Spectrometry (GC-MS Data)

| Retention Time (s) | m/z | Relative Abundance |

| 865.81 | 218.1 | 100 |

| 100.05 | 18.73 | |

| 147.1 | 13.34 | |

| 219.1 | 20.89 | |

| 290.15 | 19.26 |

Source: PubChem CID 98504

Experimental Protocols

Synthesis of this compound from L-Cysteine and β-Chloro-D-alanine

This method is a modification of the original synthesis described by du Vigneaud and Brown.

Materials:

-

L-cysteine hydrochloride monohydrate

-

β-Chloro-D-alanine hydrochloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Diethyl ether

Procedure:

-

Dissolve L-cysteine hydrochloride monohydrate in deionized water.

-

Separately, dissolve an equimolar amount of β-chloro-D-alanine hydrochloride in deionized water.

-

Cool both solutions in an ice bath to 0-5 °C.

-

Slowly add a solution of 2 M NaOH to the L-cysteine solution with constant stirring, maintaining the temperature below 5 °C, until the pH reaches 8.5.

-

Slowly add the β-chloro-D-alanine solution to the L-cysteine solution while maintaining the pH at 8.5 by the dropwise addition of 2 M NaOH.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

-

Acidify the reaction mixture to pH 2 with concentrated HCl.

-

Concentrate the solution under reduced pressure to a small volume.

-

Add absolute ethanol to precipitate the crude this compound.

-

Filter the precipitate and wash with ethanol, followed by diethyl ether.

-

Recrystallize the crude product from a minimal amount of hot water by the slow addition of ethanol to yield purified this compound.

Quantification of this compound by HPLC

This protocol is a representative method for the analysis of underivatized amino acids in biological fluids.

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

-

Mobile Phase A: Phosphate buffer (10 mM, pH 7.4).

-

Mobile Phase B: Acetonitrile.

-

This compound standard.

Sample Preparation (for biological fluids):

-

Deproteinize the sample (e.g., plasma, urine) by adding an equal volume of 10% trichloroacetic acid.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 30 minutes at 4 °C.

-

Lyophilize the supernatant.

-

Reconstitute the dried sample in the initial mobile phase.

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 210 nm.

-

Gradient Elution:

-

0-10 min: 100% Mobile Phase A.

-

10-25 min: Linear gradient to 50% Mobile Phase B.

-

25-30 min: Hold at 50% Mobile Phase B.

-

30-35 min: Return to 100% Mobile Phase A and re-equilibrate.

-

Quantification:

-

Construct a calibration curve using a series of known concentrations of the this compound standard.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

In Vitro Assay for Inhibition of Hydrogen Sulfide (H₂S) Production

This protocol measures the effect of this compound on H₂S production in a cell culture model.

Cell Line:

-

Human hepatocarcinoma cell line (HepG2).

Reagents:

-

Dulbecco's Modified Eagle Medium (DMEM) with supplements.

-

This compound.

-

L-cysteine.

-

Pyridoxal 5'-phosphate (PLP).

-

S-adenosyl-L-methionine (SAM).

-

Zinc acetate solution (1% w/v).

-

N,N-dimethyl-p-phenylenediamine sulfate solution.

-

Ferric chloride (FeCl₃) solution.

Procedure:

-

Seed HepG2 cells in a 96-well plate and grow to confluence.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1 - 10 µM) in serum-free DMEM for 24 hours.

-

Induce H₂S production by adding a substrate solution containing L-cysteine (e.g., 1 mM), PLP (e.g., 100 µM), and SAM (e.g., 100 µM) to each well.

-

Place a piece of filter paper impregnated with zinc acetate on the lid of the 96-well plate to trap the evolved H₂S.

-

Incubate at 37 °C for 1-2 hours.

-

Transfer the filter paper to a new plate.

-

Add the N,N-dimethyl-p-phenylenediamine sulfate solution followed by the FeCl₃ solution to the filter paper to form methylene blue.

-

Measure the absorbance at 670 nm using a plate reader.

-

Calculate the percentage inhibition of H₂S production by comparing the absorbance of the lanthionine-treated wells to the untreated control wells.

Signaling Pathways and Biological Relevance

This compound is intricately linked to the transsulfuration pathway and the biosynthesis of hydrogen sulfide (H₂S), a critical gaseous signaling molecule.

Biosynthesis of Lanthionine

Lanthionine is biosynthesized from two molecules of cysteine in a reaction catalyzed by the enzyme cystathionine β-synthase (CBS). This reaction is an alternative to the canonical transsulfuration pathway and results in the production of H₂S.

Inhibition of H₂S Production and Role as a Uremic Toxin

In conditions such as chronic kidney disease, this compound accumulates in the plasma and is considered a uremic toxin. Elevated levels of lanthionine have been shown to inhibit the activity of CBS, thereby reducing the endogenous production of H₂S. This inhibition disrupts the vasorelaxant and cytoprotective effects of H₂S, contributing to the cardiovascular complications associated with uremia.

References

A Deep Dive into Lanthionine Isomers: A Technical Guide to DL-Lanthionine and meso-Lanthionine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthionine, a non-proteinogenic amino acid characterized by a thioether bridge linking two alanine residues, plays a pivotal role in the structure and function of a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known as lanthipeptides. Among these, the lantibiotics, which possess potent antimicrobial properties, have garnered significant attention in the scientific community for their potential as therapeutic agents. The stereochemistry of the lanthionine bridge is a critical determinant of the biological activity of these peptides. This technical guide provides an in-depth exploration of the core differences between two key stereoisomers of lanthionine: DL-lanthionine and meso-lanthionine.

For clarity in this guide, the following definitions will be used:

-

meso-Lanthionine: The (2S, 6R) diastereomer. This is the isomer commonly found in many biologically active lantibiotics.

-

This compound: A racemic mixture of (2S, 6S)-lanthionine (L,L-lanthionine) and (2R, 6R)-lanthionine (D,D-lanthionine). The term "this compound" is sometimes used in literature to refer to the meso form, but for precision, this guide will distinguish between the racemic mixture and the meso compound.

This document will delve into the structural, physicochemical, and biological distinctions between these isomers, providing detailed experimental protocols for their synthesis and analysis, and utilizing visualizations to illustrate key concepts.

Structural and Physicochemical Differences

The fundamental difference between this compound and meso-lanthionine lies in their stereochemistry, which in turn influences their physical and chemical properties.

Chemical Structure

The stereochemical variations arise from the two chiral centers at the α-carbons of the alanine residues.

-

meso-Lanthionine possesses a (2S, 6R) configuration, making it an achiral molecule due to an internal plane of symmetry.

-

This compound is a racemic mixture of two enantiomers: (2S, 6S)-lanthionine (L,L-lanthionine) and (2R, 6R)-lanthionine (D,D-lanthionine).

Physicochemical Properties

While extensive experimental data directly comparing the physicochemical properties of DL- and meso-lanthionine is limited, some properties have been reported or predicted.

| Property | This compound | meso-Lanthionine |

| Molecular Formula | C6H12N2O4S | C6H12N2O4S |

| Molecular Weight | 208.24 g/mol | 208.24 g/mol [1] |

| Melting Point | Not explicitly found | 283°C (decomposition)[2] |

| Boiling Point | Not explicitly found | 462.6±45.0 °C (Predicted)[2] |

| Density | Not explicitly found | 1.499±0.06 g/cm3 (Predicted)[2] |

| pKa (acidic) | Not explicitly found | 1.75±0.10 (Predicted)[2] |

| pKa (basic) | Strong basic compound (based on its pKa) | Not explicitly found |

| Solubility | Soluble in 1 M HCl | Not explicitly found |

| Optical Rotation | 0° (as a racemic mixture) | 0° (as a meso compound) |

Note: The lack of extensive experimental data highlights an area for further research to fully characterize and compare these important isomers.

Biological Significance and Activity

The stereochemistry of lanthionine residues within lanthipeptides is not a trivial matter; it is a crucial determinant of their three-dimensional structure and, consequently, their biological function.

Role in Lantibiotics

Lantibiotics are a class of peptide antibiotics that contain lanthionine and its derivative, methyllanthionine. The thioether bridges introduced by these amino acids create cyclic structures that confer conformational rigidity and stability to the peptides. This defined three-dimensional structure is essential for their interaction with specific molecular targets, often bacterial cell wall precursors like Lipid II.

The stereochemistry of the lanthionine bridge directly impacts the overall topology of the lantibiotic. For instance, in the well-studied lantibiotic nisin, the lanthionine rings possess the meso-(2S,6R) configuration. In contrast, some lantibiotics, such as those from the cytolysin and haloduracin families, have been found to contain lanthionine with the (2R,6R) or L,L-stereochemistry. The specific stereochemistry is dictated by the enzymatic machinery of the producing organism and can even vary within the same peptide.

Impact on Biological Activity

Studies involving the chemical synthesis of lantibiotic analogs have demonstrated the critical importance of lanthionine stereochemistry for biological activity. In one study, the systematic replacement of the natural meso-lanthionine residues in the lantibiotic lacticin 481 with the L,L-stereoisomer resulted in a complete loss of antimicrobial activity. This finding strongly suggests that the precise spatial arrangement of the peptide backbone, dictated by the stereochemistry of the lanthionine bridges, is essential for target recognition and binding.

While the biological activity of lanthionine-containing peptides is well-documented, there is a scarcity of data on the specific biological effects of the free amino acid isomers, this compound and meso-lanthionine. Further research is needed to explore their individual physiological roles and potential bioactivities.

Synthesis of this compound and meso-Lanthionine

The synthesis of specific lanthionine stereoisomers is a key challenge in the total synthesis of lantibiotics and for studying their structure-activity relationships. Both chemical and enzymatic methods have been developed.

Chemical Synthesis

A variety of chemical strategies have been employed for the synthesis of lanthionine, with the primary challenge being the stereoselective formation of the two C-S bonds. Common precursors include β-chloroalanine, cystine, dehydroalanine, and serine-β-lactones.

A general workflow for the synthesis of a protected meso-lanthionine building block suitable for solid-phase peptide synthesis (SPPS) is outlined below. The synthesis of this compound would involve similar principles but with non-stereoselective steps or the use of racemic starting materials.

Diagram of a general chemical synthesis workflow:

Caption: General workflow for the chemical synthesis of a protected meso-lanthionine building block.

Enzymatic Synthesis

In nature, lanthionine synthesis is a highly controlled enzymatic process. Lanthipeptide synthetases, such as LanB/LanC and LanM enzymes, catalyze the dehydration of serine and threonine residues to dehydroamino acids, followed by the stereospecific Michael-type addition of a cysteine thiol to form the thioether bridge. The stereochemical outcome of this reaction is determined by the specific enzyme and, in some cases, the substrate peptide sequence itself.

Diagram of the enzymatic synthesis of a lanthionine bridge:

Caption: Enzymatic formation of a lanthionine bridge in lanthipeptide biosynthesis.

Experimental Protocols for Analysis

The accurate determination of lanthionine stereochemistry is crucial for understanding the structure-activity relationships of lanthipeptides. Several analytical techniques are employed for this purpose.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This is a widely used method for the stereochemical analysis of amino acids. The protocol involves the hydrolysis of the peptide, derivatization of the resulting amino acids to make them volatile, and separation on a chiral GC column.

Detailed Protocol for Chiral GC-MS Analysis:

-

Peptide Hydrolysis:

-

Dissolve approximately 1 mg of the lanthionine-containing peptide in 1 mL of 6 M HCl.

-

Seal the tube and heat at 110°C for 24 hours.

-

Cool the sample and evaporate the HCl under a stream of nitrogen.

-

-

Derivatization:

-

To the dried hydrolysate, add 100 µL of isopropanol and 50 µL of trifluoroacetic anhydride (TFAA).

-

Heat the mixture at 100°C for 1 hour.

-

Evaporate the excess reagents under nitrogen.

-

Re-dissolve the derivatized amino acids in a suitable solvent (e.g., dichloromethane) for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample onto a chiral GC column (e.g., Chirasil-Val).

-

Use a suitable temperature program to achieve separation of the diastereomeric derivatives.

-

Monitor the elution of the derivatives by mass spectrometry, using selected ion monitoring (SIM) for increased sensitivity.

-

Compare the retention times of the sample peaks with those of derivatized authentic standards of this compound and meso-lanthionine to determine the stereochemistry.

-

Diagram of the GC-MS analysis workflow:

Caption: Workflow for the stereochemical analysis of lanthionine by chiral GC-MS.

Advanced Marfey's Method

Marfey's method is a powerful technique for determining the absolute configuration of amino acids. The "advanced" version utilizes a chiral derivatizing agent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) or its D-enantiomer, to create diastereomers that can be separated by standard reversed-phase HPLC.

Detailed Protocol for Advanced Marfey's Analysis:

-

Peptide Hydrolysis:

-

Hydrolyze the peptide as described in the GC-MS protocol.

-

-

Derivatization with Marfey's Reagent:

-

Dissolve the dried hydrolysate in 100 µL of 1 M NaHCO3.

-

Add a solution of L-FDAA (Marfey's reagent) in acetone (1% w/v, 200 µL).

-

Incubate the mixture at 40°C for 1 hour.

-

Quench the reaction by adding 20 µL of 2 M HCl.

-

Evaporate the solvent and redissolve the residue in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile in water).

-

-

HPLC Analysis:

-

Inject the derivatized sample onto a C18 reversed-phase HPLC column.

-

Use a gradient of acetonitrile in water (both containing 0.1% TFA) to elute the diastereomeric derivatives.

-

Monitor the elution profile at 340 nm.

-

Compare the retention times of the sample peaks with those of derivatized authentic standards of this compound and meso-lanthionine to determine the absolute configuration of the amino acids.

-

Diagram of the Advanced Marfey's Method workflow:

Caption: Workflow for the stereochemical analysis of lanthionine using the Advanced Marfey's Method.

Conclusion and Future Perspectives

The stereochemistry of lanthionine is a critical aspect of lanthipeptide science, with profound implications for their biological activity and therapeutic potential. This guide has provided a comprehensive overview of the differences between this compound and meso-lanthionine, from their fundamental structures to their roles in complex biological systems.